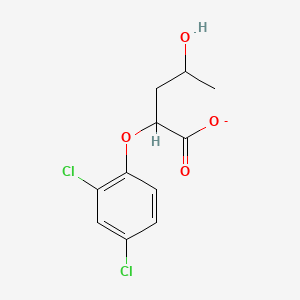
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide acétique, 2-(2,4-dichlorophénoxy)-, ester 2-hydroxypropylique est un composé chimique connu pour ses applications diverses dans différents domaines. C’est un monoester formé à partir de l’acide acétique et du 1,2-propanediol, avec l’ajout d’un groupe 2,4-dichlorophénoxy. Ce composé est souvent utilisé dans la recherche scientifique et les applications industrielles en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide acétique, 2-(2,4-dichlorophénoxy)-, ester 2-hydroxypropylique implique généralement l’estérification de l’acide acétique avec du 1,2-propanediol en présence d’un catalyseur. Les conditions réactionnelles comprennent souvent des températures élevées et l’utilisation d’un catalyseur acide pour faciliter le processus d’estérification. La réaction peut être représentée comme suit :
Acide acétique+1,2-propanediol→Acide acétique,2-(2,4-dichlorophénoxy)-, 2-hydroxypropyl ester
Méthodes de production industrielles
Dans les environnements industriels, la production de ce composé peut impliquer des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. L’utilisation de réactifs de haute pureté et de conditions réactionnelles optimisées est cruciale pour une production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
L’acide acétique, 2-(2,4-dichlorophénoxy)-, ester 2-hydroxypropylique peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l’ajout d’oxygène ou le retrait d’hydrogène, ce qui entraîne souvent la formation d’acides carboxyliques ou de cétones.
Réduction : Cette réaction implique l’ajout d’hydrogène ou le retrait d’oxygène, ce qui peut conduire à la formation d’alcools ou d’alcanes.
Substitution : Cette réaction implique le remplacement d’un groupe fonctionnel par un autre, ce qui peut se produire dans diverses conditions selon les réactifs utilisés.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les réducteurs courants comprennent l’hydrure de lithium aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).
Substitution : Les réactifs courants comprennent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde).
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
Applications de recherche scientifique
L’acide acétique, 2-(2,4-dichlorophénoxy)-, ester 2-hydroxypropylique a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif dans la synthèse organique et comme précurseur de la synthèse de molécules plus complexes.
Biologie : Employé dans des études impliquant l’inhibition enzymatique et les interactions protéiques.
Médecine : Envisagé pour ses effets thérapeutiques potentiels et comme composant des formulations médicamenteuses.
Industrie : Utilisé dans la production de produits agrochimiques, de produits pharmaceutiques et de produits chimiques de spécialité.
Applications De Recherche Scientifique
Acetic acid,2-(2,4-dichlorophenoxy)-, 2-hydroxypropyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
Le mécanisme d’action de l’acide acétique, 2-(2,4-dichlorophénoxy)-, ester 2-hydroxypropylique implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui entraîne divers effets biologiques. Les voies impliquées peuvent inclure la transduction du signal, l’expression génétique et la régulation métabolique.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2,4-dichlorophénoxyacétique : Un herbicide largement utilisé présentant des caractéristiques structurelles similaires.
Acétate de 2-hydroxypropyle : Un ester apparenté avec des groupes fonctionnels différents.
Monoacétate de 1,2-propanediol : Un autre ester formé à partir de l’acide acétique et du 1,2-propanediol.
Unicité
L’acide acétique, 2-(2,4-dichlorophénoxy)-, ester 2-hydroxypropylique est unique en raison de sa combinaison du groupe 2,4-dichlorophénoxy et de la partie ester 2-hydroxypropylique. Cette structure unique confère des propriétés chimiques et biologiques spécifiques qui le différencient des autres composés similaires.
Propriétés
Formule moléculaire |
C11H11Cl2O4- |
|---|---|
Poids moléculaire |
278.10 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-4-hydroxypentanoate |
InChI |
InChI=1S/C11H12Cl2O4/c1-6(14)4-10(11(15)16)17-9-3-2-7(12)5-8(9)13/h2-3,5-6,10,14H,4H2,1H3,(H,15,16)/p-1 |
Clé InChI |
LBQCXKHXVMYCJF-UHFFFAOYSA-M |
SMILES canonique |
CC(CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


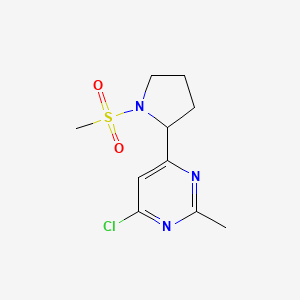
![2-Bromo-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12294808.png)
![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)
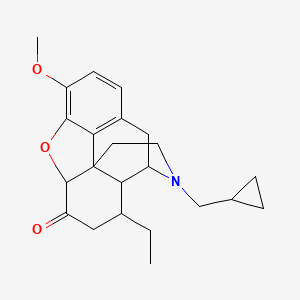

![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12294827.png)
![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)
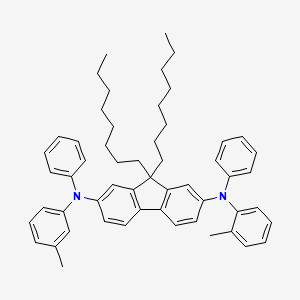
![tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)
![2H-1-Benzopyran-2-one,7-[3-[4-(2-pyrimidinyl)-1-piperazinyl]propoxy]-](/img/structure/B12294846.png)
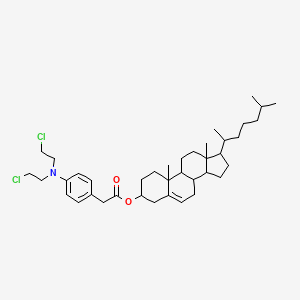
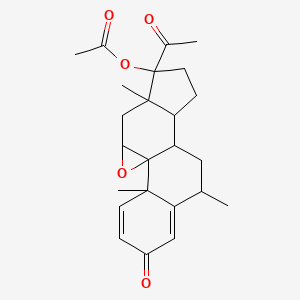
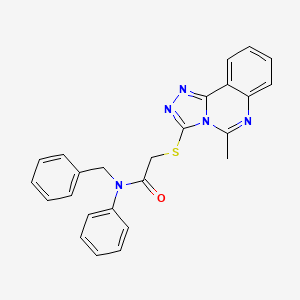
![(1S,9R)-10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B12294882.png)
